12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one
Overview
Description
12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one is a heterocyclic compound that combines the structural features of benzothiazole and quinazoline
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing 12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one involves a transition-metal-free cascade reaction. This method uses commercially available isatins and 2-haloaryl isothiocyanates as starting materials. The reaction is promoted by tert-butyl hydroperoxide (TBHP) and sodium carbonate (Na2CO3), leading to the formation of the desired compound through an interrupted Dimroth rearrangement .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: TBHP is commonly used as an oxidizing agent.
Reduction: Palladium-catalyzed hydrogenation is a typical method for reduction.
Substitution: Halogenated derivatives can be used as starting materials for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinazolinone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties .
Scientific Research Applications
12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of monoamine oxidase A and B, enzymes involved in the metabolism of neurotransmitters.
Material Science: Modified electrodes incorporating this compound have been used for the simultaneous determination of ascorbic acid, acetaminophen, and tryptophan.
Biological Studies: The compound’s derivatives have been evaluated for their antimicrobial and antioxidant activities.
Mechanism of Action
The mechanism of action of 12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its effects on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: These compounds share the quinazoline core structure and exhibit various biological activities, including anticancer and antimicrobial properties.
Benzothiazole Derivatives: These compounds are known for their applications in material science and medicinal chemistry.
Uniqueness
12H-[1,3]benzothiazolo[2,3-b]quinazolin-12-one is unique due to its combined structural features of benzothiazole and quinazoline, which confer distinct chemical and biological properties. This dual nature allows for a broader range of applications compared to compounds with only one of these structural motifs.
Properties
IUPAC Name |
[1,3]benzothiazolo[2,3-b]quinazolin-12-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2OS/c17-13-9-5-1-2-6-10(9)15-14-16(13)11-7-3-4-8-12(11)18-14/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYFIWDTNXUQCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4SC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90282459 | |
Record name | 12h-benzothiazolo[2,3-b]quinazolin-12-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22721-43-3 | |
Record name | NSC26019 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26019 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 12h-benzothiazolo[2,3-b]quinazolin-12-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90282459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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